(3-Chloro-6-fluoroquinolin-4-yl)methanol: A Technical Guide for Chemical Researchers
(3-Chloro-6-fluoroquinolin-4-yl)methanol: A Technical Guide for Chemical Researchers
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif that forms the foundational structure of numerous therapeutic agents. Its rigid, planar system, capable of engaging in various intermolecular interactions, has made it a cornerstone in medicinal chemistry. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-specific biological activity. Halogenation, in particular, is a widely employed strategy to modulate these characteristics, with chlorine and fluorine atoms often imparting enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a detailed technical overview of a specific substituted quinoline, (3-Chloro-6-fluoroquinolin-4-yl)methanol, for researchers and professionals engaged in drug development and chemical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer a comprehensive profile.
Molecular Structure and Chemical Identity
(3-Chloro-6-fluoroquinolin-4-yl)methanol is a quinoline derivative characterized by a chloro substituent at the 3-position, a fluoro substituent at the 6-position, and a hydroxymethyl group at the 4-position.
Systematic IUPAC Name: (3-Chloro-6-fluoroquinolin-4-yl)methanol
Predicted Molecular Formula: C₁₀H₇ClFNO
Predicted Molecular Weight: 211.62 g/mol
Canonical SMILES: C1=CC2=C(C=C(C=C2Cl)C(O)N)F
While a specific CAS number for this compound is not readily found in major chemical databases, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules.
Physicochemical and Spectroscopic Properties (Predicted and Inferred)
Direct experimental data for (3-Chloro-6-fluoroquinolin-4-yl)methanol is limited. However, its properties can be predicted based on the analysis of its constituent functional groups and data from analogous structures.
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Melting Point | Elevated, likely >150 °C | The planar quinoline core and potential for intermolecular hydrogen bonding via the hydroxyl group suggest a crystalline solid with a relatively high melting point. |
| Boiling Point | >350 °C | High molecular weight and polarity would lead to a high boiling point, likely with decomposition. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The hydrophobic quinoline ring is balanced by the polar hydroxyl group. Solubility in aqueous media is expected to be low but can be enhanced in acidic or basic conditions. |
| pKa | The quinoline nitrogen is weakly basic. The hydroxyl proton is weakly acidic. | The electron-withdrawing effects of the chloro and fluoro groups will decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline. |
| LogP | Moderately lipophilic | The presence of two halogen atoms increases lipophilicity, which is somewhat offset by the hydrophilic hydroxymethyl group.[1] |
Spectroscopic Signatures (Predicted)
Predicting the spectroscopic data is crucial for the identification and characterization of this molecule during synthesis and analysis.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the C2-proton, and signals corresponding to the methylene and hydroxyl protons of the methanol group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and the adjacent protons.
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Aromatic Region (δ 7.0-8.5 ppm): Complex multiplets for the protons on the benzene portion of the quinoline ring. The proton at the 5-position will likely show coupling to the fluorine at the 6-position.
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C2-H (δ ~8.8 ppm): A singlet for the proton at the 2-position.
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-CH₂OH (δ ~4.5-5.0 ppm): A doublet or singlet for the methylene protons, which may show coupling to the hydroxyl proton.
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-OH (variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, chlorine, and fluorine atoms.
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Aromatic/Heteroaromatic Carbons (δ 110-160 ppm): Signals for the nine carbons of the quinoline ring. The carbon bearing the fluorine (C6) will exhibit a large C-F coupling constant.
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-CH₂OH (δ ~60-65 ppm): A signal for the methylene carbon.
Mass Spectrometry: The mass spectrum (e.g., ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 212.02, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Synthesis and Reactivity: A Strategic Approach
The synthesis of (3-Chloro-6-fluoroquinolin-4-yl)methanol would likely proceed from a pre-functionalized quinoline precursor. A plausible synthetic strategy is outlined below.
Caption: Proposed synthetic workflow for (3-Chloro-6-fluoroquinolin-4-yl)methanol.
Experimental Protocol: Reduction of a Quinoline-4-carbaldehyde Derivative
This protocol is a generalized procedure based on the reduction of similar heterocyclic aldehydes.[2]
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Dissolution: Dissolve the starting material, 3-chloro-4-formyl-6-fluoroquinoline, in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar equivalent of the reducing agent should be carefully controlled.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution to decompose any excess reducing agent.
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Extraction: Extract the product into an appropriate organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Causality in Experimental Design:
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Choice of Reducing Agent: Sodium borohydride is selected for its mildness and chemoselectivity in reducing aldehydes in the presence of other reducible functional groups that might be present on a more complex quinoline scaffold.
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Solvent Selection: Protic solvents like methanol or ethanol are compatible with sodium borohydride and are good solvents for the starting aldehyde.
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Temperature Control: The initial cooling to 0 °C is a standard precaution to control the rate of the exothermic reduction reaction.
Applications in Medicinal Chemistry and Drug Development
Substituted quinolines are of significant interest in drug discovery due to their wide range of biological activities. The title compound, with its specific substitution pattern, could serve as a key building block in the synthesis of novel therapeutic agents.
The "Magic" of Halogens in Drug Design: The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry.[3] Chlorine can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[4] Fluorine, with its small size and high electronegativity, can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[5]
Potential Therapeutic Areas:
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Anticancer Agents: Many kinase inhibitors used in oncology feature a quinoline or quinazoline core. The substituents on (3-Chloro-6-fluoroquinolin-4-yl)methanol could be exploited to design novel inhibitors of specific kinases involved in cancer progression.
-
Antimalarial Drugs: The quinoline ring is famously the core of antimalarial drugs like chloroquine. This scaffold could be used to develop new agents to combat drug-resistant strains of malaria.[6]
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Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs.[7][8] The title compound could be a precursor for the synthesis of new antibacterial agents with improved efficacy or a different spectrum of activity.
Safety, Handling, and Storage
As a laboratory chemical with limited toxicological data, (3-Chloro-6-fluoroquinolin-4-yl)methanol should be handled with appropriate care. The following precautions are based on the general hazards associated with halogenated aromatic compounds.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Skin Contact: Wash off with soap and plenty of water.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
(3-Chloro-6-fluoroquinolin-4-yl)methanol represents a potentially valuable, yet underexplored, chemical entity for the synthesis of novel compounds with therapeutic potential. This guide provides a foundational understanding of its structure, predicted properties, and likely synthetic routes based on established chemical principles and data from related molecules. As with any novel compound, further experimental investigation is required to fully elucidate its chemical and biological characteristics. The insights provided herein are intended to serve as a starting point for researchers aiming to leverage the unique properties of this substituted quinoline in their scientific endeavors.
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